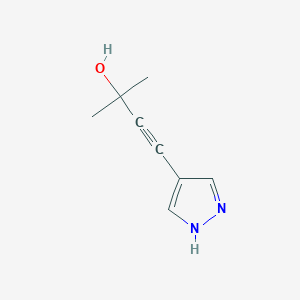

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Description

Structural Features and Classification of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

The molecule is classified as a heterocyclic propargylic alcohol. Its structure is defined by a 1H-pyrazole ring linked at the 4-position to a but-3-yn-2-ol chain via the terminal alkyne carbon.

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. nih.govnih.gov This ring system is a cornerstone in heterocyclic chemistry. nih.gov

Key Characteristics of the 1H-Pyrazole Ring:

Aromaticity: The pyrazole (B372694) ring is aromatic, with a π-electron system that imparts significant stability. nih.gov It has an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen. nih.gov

Tautomerism: Unsubstituted pyrazole can exist in tautomeric forms. nih.gov

Reactivity: The pyrazole ring is generally resistant to oxidation and reduction. mdpi.com Electron density calculations show that the C4 position, along with the two nitrogen atoms, has the highest electron density, making it susceptible to electrophilic substitution. mdpi.com Conversely, the C3 and C5 positions have lower electron density and are prone to nucleophilic attack. mdpi.com

Intermolecular Interactions: The presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like N) allows pyrazoles to form intermolecular hydrogen bonds, leading to aggregates like dimers and trimers in the solid state. nih.gov

General Properties of 1H-Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.079 g·mol⁻¹ |

| Melting Point | 66 to 70 °C |

| Boiling Point | 186 to 188 °C |

| Acidity (pKa) | 14.21 |

The but-3-yn-2-ol fragment is a four-carbon chain that features a tertiary alcohol and a terminal alkyne. Specifically, in the context of the title compound, it is an internal alkyne due to the substitution with the pyrazole ring. This moiety is a type of propargylic alcohol.

Key Features of the Propargylic Alcohol Moiety:

Functional Groups: It contains a hydroxyl (-OH) group on a carbon atom adjacent to a carbon-carbon triple bond (C≡C).

Reactivity: Propargylic alcohols are versatile synthetic intermediates. The hydroxyl group can be involved in esterification, etherification, and oxidation reactions, while the alkyne can undergo various transformations such as hydrogenation, hydration, and cycloaddition reactions.

Stereochemistry: The carbon bearing the hydroxyl group in a secondary propargylic alcohol is a stereocenter. In this compound, the corresponding carbon is a quaternary center and thus not chiral.

General Properties of 2-Methyl-3-butyn-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O |

| Molar Mass | 84.12 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.8637 g/cm³ |

| Melting Point | 3 °C |

The molecular architecture of this compound is characterized by the connection of a planar aromatic system (pyrazole) to a linear alkyne group. This arrangement allows for potential electronic communication, or conjugation, between the π-systems of the pyrazole ring and the alkyne.

Significance of Pyrazole and Propargylic Alcohol Scaffolds in Organic Synthesis

Both the pyrazole and propargylic alcohol motifs are considered "privileged structures" in organic synthesis, meaning they are frequently found in biologically active compounds and serve as versatile building blocks for the synthesis of more complex molecules.

Pyrazoles are a highly important class of heterocycles due to their wide range of applications. nih.gov

Medicinal Chemistry: The pyrazole nucleus is a core component in numerous pharmaceuticals. researchgate.net Notable examples include drugs with anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties. nih.gov

Agrochemicals: Pyrazole derivatives are utilized in the agricultural sector as pesticides and herbicides.

Materials Science: These compounds have found applications as luminescent and fluorescent agents, organic light-emitting diodes, and semiconductors. nih.gov

Synthetic Intermediates: The versatile reactivity of the pyrazole ring makes it a valuable starting material for the synthesis of condensed heterocyclic systems. nih.gov

Alkynes and propargylic alcohols are fundamental building blocks in organic synthesis due to the high reactivity of the carbon-carbon triple bond.

Cycloaddition Reactions: Alkynes are classic substrates for cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles, or with diazo compounds to form pyrazoles. organic-chemistry.org

Coupling Reactions: Terminal alkynes readily participate in various cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Functional Group Interconversions: The alkyne moiety can be selectively hydrogenated to either a cis- or trans-alkene, or fully reduced to an alkane. Hydration of alkynes yields carbonyl compounds.

Propargylic Rearrangements: Propargylic alcohols can undergo a variety of named reactions, including the Meyer-Schuster and Rupe rearrangements.

Synthesis of Heterocycles: The reaction of alkynes with hydrazines is a common method for the synthesis of pyrazoles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKJLUCMCPTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CNN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 1h Pyrazol 4 Yl but 3 Yn 2 Ol and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol suggests logical disconnections to identify plausible starting materials. The primary disconnection is at the C-C bond between the pyrazole (B372694) ring and the alkyne. This leads to two key synthons: a 4-ethynyl-1H-pyrazole synthon and an acetone synthon, or alternatively, a 4-halopyrazole synthon and a 2-methyl-but-3-yn-2-ol synthon.

The first pathway involves a nucleophilic addition of an acetylide, derived from 4-ethynyl-1H-pyrazole, to acetone. The second, and often more practical approach, involves a cross-coupling reaction, such as a Sonogashira coupling, between a protected 2-methyl-but-3-yn-2-ol and a 4-halo-1H-pyrazole (e.g., 4-iodo-1H-pyrazole).

Further disconnection of the 2-methyl-but-3-yn-2-ol scaffold points to acetone and an acetylene equivalent. Similarly, the 1H-pyrazole ring can be retrosynthetically broken down via classical methods to a 1,3-dicarbonyl compound and hydrazine. This systematic deconstruction provides a strategic map for the forward synthesis of the target molecule and its analogues.

Synthesis of the But-3-yn-2-ol Scaffold

The formation of the tertiary propargyl alcohol, 2-methyl-but-3-yn-2-ol, is a critical step. This can be achieved through several alkynylation reactions.

Grignard Reagent-Mediated Alkynylation Reactions

The addition of organomagnesium halides (Grignard reagents) to ketones is a classic and reliable method for forming tertiary alcohols. khanacademy.orgmasterorganicchemistry.com In the context of the but-3-yn-2-ol scaffold, the reaction involves treating a ketone with an alkynyl Grignard reagent. For the synthesis of 2-methyl-but-3-yn-2-ol, the reaction would typically involve ethynylmagnesium bromide adding to acetone.

The reaction proceeds via the nucleophilic attack of the acetylide carbon on the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol. khanacademy.org The general applicability of Grignard reagents makes this a versatile method for creating a wide range of substituted propargyl alcohols by varying the ketone and alkyne starting materials. mdpi.com The addition of Grignard reagents to propargyl alcohols themselves can also occur, proceeding through a magnesium chelate intermediate. stackexchange.comuottawa.ca

Table 1: Examples of Grignard Reagent-Mediated Synthesis of Tertiary Propargyl Alcohols

| Ketone | Grignard Reagent | Product |

|---|---|---|

| Acetone | Ethynylmagnesium bromide | 2-methyl-but-3-yn-2-ol |

| Cyclohexanone | Phenylacetylenylmagnesium bromide | 1-(phenylethynyl)cyclohexan-1-ol |

This table presents illustrative examples of the Grignard reaction for synthesizing various tertiary propargyl alcohols.

Alternative Approaches for Tertiary Propargyl Alcohol Formation

While Grignard reactions are robust, alternative methods offer advantages, particularly in the presence of functional groups that are incompatible with the strong basicity of Grignard reagents.

Organozinc Reagents: The use of organozinc reagents, often in the presence of a chiral ligand, allows for the asymmetric addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org For instance, the combination of Zn(OTf)₂ and a chiral amino alcohol like (+)-N-methylephedrine can catalyze the enantioselective alkynylation of ketones to produce chiral tertiary propargyl alcohols. researchgate.net

Organoindium Reagents: Indium-based catalysts have also been employed for the alkynylation of carbonyl compounds. An In(III)/BINOL system can act as a bifunctional catalyst, activating both the alkyne and the carbonyl compound, to facilitate the reaction under mild conditions. organic-chemistry.org

Base-Mediated Methodologies: A simple and environmentally friendly approach involves the direct addition of terminal alkynes to ketones mediated by a base, sometimes under solvent-free grinding conditions. researchgate.net This method avoids the need for pre-forming an organometallic reagent.

These alternative methods expand the synthetic toolbox for accessing tertiary propargyl alcohols, offering options with improved functional group tolerance and the potential for stereocontrol. nih.govresearchgate.net

Synthesis of the 1H-Pyrazole Ring System

The pyrazole core is a common scaffold in medicinal chemistry and can be synthesized through various established routes. lifechemicals.comnih.gov

Classical Pyrazole Synthesis Methods

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.orgnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazines and 1,3-dicarbonyls allows for the preparation of a wide variety of substituted pyrazoles. slideshare.net

Another classical approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. wikipedia.orgpharmaguideline.com This method first yields a pyrazoline, which can then be oxidized to the corresponding pyrazole.

Table 2: Common Classical Pyrazole Syntheses

| Precursor 1 | Precursor 2 | Method | Product Type |

|---|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine | Knorr Synthesis | Substituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Cyclocondensation | Pyrazole (after oxidation) |

This table summarizes key classical methods for the synthesis of the pyrazole ring system.

Functionalization of Pyrazole Precursors

To construct the target molecule, a pyrazole ring must be functionalized at the C4 position. This can be achieved either by starting with a pre-functionalized building block in the classical synthesis or by functionalizing the parent pyrazole ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of a pyrazole ring. nih.gov This aldehyde can then serve as a handle for further transformations to introduce the desired side chain.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a more atom-economical approach. nih.gov Transition-metal catalysts, such as those based on palladium or rhodium, can selectively activate the C4-H bond of the pyrazole ring, enabling the introduction of various substituents, including alkynes, through cross-coupling reactions. This avoids the need for pre-functionalized pyrazoles, such as halo- or boronic acid-substituted pyrazoles, which are often required in traditional cross-coupling reactions. nih.gov

Electrophilic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. pharmaguideline.com Halogenation, for instance, can introduce an iodine or bromine atom at this position. The resulting 4-halopyrazole is an excellent precursor for subsequent palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling with a terminal alkyne (e.g., 2-methyl-but-3-yn-2-ol), to forge the C-C bond and complete the synthesis of the target molecule.

Coupling Strategies for Constructing this compound

The direct formation of the C-C bond between the pyrazole heterocycle and the butynol side chain is a critical step in the synthesis of this compound. This is predominantly achieved through metal-catalyzed cross-coupling reactions.

Sonogashira Coupling and Related Palladium-Catalyzed Reactions

The Sonogashira reaction is a cornerstone in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction, which also utilizes a copper(I) co-catalyst and an amine base, is highly effective for synthesizing compounds like this compound. wikipedia.orgorganic-chemistry.org The synthesis typically involves the coupling of a 4-halopyrazole (e.g., 4-iodopyrazole or 4-bromopyrazole) with 2-methyl-3-butyn-2-ol. rsc.orgnih.gov

The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition of the halopyrazole to the Pd(0) complex, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira protocols. These systems are advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling) often promoted by copper. nih.gov A simple and effective copper-free system utilizes a catalyst of Pd(OAc)₂ with P(p-tol)₃, using DBU as the base in a THF solvent, which has proven highly effective for coupling 2-methyl-3-butyn-2-ol with a variety of aryl bromides. nih.gov

| Catalyst System | Halide Substrate | Base | Solvent | Conditions | Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | 4-Iodopyrazole derivatives | Et₃N | Not Specified | Mild | Variable | rsc.org |

| Pd(OAc)₂ / P(p-tol)₃ | 3-Bromoaniline | DBU | THF | 80 °C, 6h | Good to Excellent | nih.gov |

| PdCl₂ / X-Phos | Aryl Chlorides | K₂CO₃ | CH₃CN | 110 °C, 16h | Not specified | rsc.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromides | Not specified | Not specified | Room Temp | Good | organic-chemistry.org |

This table presents representative conditions for Sonogashira coupling reactions applicable to the synthesis of this compound and its analogues.

Other Metal-Catalyzed Cross-Coupling Methodologies for Pyrazole-Alkyne Linkages

While palladium-based catalysts are prevalent, other metals have been successfully employed to construct pyrazole-alkyne linkages.

Stephens-Castro Reaction : This copper-mediated coupling involves the reaction of a copper(I) acetylide with an aryl halide. The Stephens-Castro reaction has been established as a common method for preparing (N-acetylamino)alkynylpyrazoles from the corresponding iodopyrazoles and copper acetylides. rsc.org This method can be particularly useful when the Sonogashira reaction is unsuitable. For instance, studies have shown that the Pd/Cu-catalyzed Sonogashira coupling of certain 4-iodopyrazoles can lead to reductive deiodination and alkyne homocoupling rather than the desired cross-coupling product, whereas the Stephens-Castro reaction proceeds effectively. rsc.org

Rhodium-Catalyzed Reactions : Rhodium catalysts have been used in the synthesis of highly substituted pyrazoles through an addition-cyclization cascade of hydrazines with alkynes. organic-chemistry.org This process involves a formal [3+2] cycloaddition, including an unexpected C-N bond cleavage and intramolecular cyclization. organic-chemistry.org While this method builds the pyrazole ring itself rather than just forming the alkyne linkage, it represents a valid metal-catalyzed route to pyrazole-alkyne analogues. The optimized conditions often use [Cp*RhCl₂]₂ as the catalyst with NaOAc as an additive. organic-chemistry.org

Nickel-Catalyzed Reactions : Nickel catalysis is emerging as a powerful tool for C-N cross-coupling reactions to functionalize pyrazoles. researchgate.netacs.org Although these methods are primarily used for N-arylation, forming a bond between the pyrazole nitrogen and an aryl group, the development of nickel catalysts for C-C bond formation is an active area of research. These systems offer a more economical alternative to palladium and could potentially be adapted for pyrazole-alkyne C-C coupling.

Exploration of Novel Synthetic Pathways

Beyond traditional cross-coupling, researchers are exploring more innovative and efficient routes, such as cascade reactions and modular approaches, to synthesize the pyrazole core and its derivatives.

Cascade Reactions Involving Propargylic Alcohols

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and atom-economical approach to complex molecules. A one-pot synthesis of substituted pyrazoles has been developed starting from tertiary propargylic alcohols and para-tolylsulfonohydrazide. nih.gov This process proceeds through a four-step cascade sequence:

FeCl₃-catalyzed propargylic substitution : The alcohol is converted into a more reactive intermediate.

Aza-Meyer-Schuster rearrangement : This key step forms an α,β-unsaturated hydrazone.

Base-mediated 6π electrocyclization : The unsaturated hydrazone cyclizes to form a dihydropyrazole ring.

Thermal rsc.orgrsc.org sigmatropic shift : This final step leads to the aromatic pyrazole product. nih.gov

This methodology demonstrates the potential to construct the pyrazole ring directly from a precursor that already contains the tertiary alcohol moiety, offering a convergent and efficient alternative to cross-coupling methods. Furthermore, cascade reactions involving the annulation of pyrazoles with diynes have been catalyzed by palladium, leading to multifunctional poly(indazole)s. rsc.org

Modular Synthesis Approaches

Modular synthesis allows for the flexible construction of a target molecule and its analogues from simple, interchangeable building blocks. This is particularly valuable in medicinal chemistry for generating libraries of related compounds.

Several modular, multicomponent strategies for pyrazole synthesis have been reported. One such method prepares 3,5-diarylpyrazoles by reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of a DMSO/I₂/HCl system. acs.org The reverse process, using hydrazones of acetophenones with aryl aldehydes, is also effective. acs.org This flexibility allows for diverse substitution patterns on the pyrazole ring.

Another innovative approach is the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles. nih.gov This method is notable for forming the N-N bond of the pyrazole ring in the final step via oxidation-induced coupling on the titanium center, avoiding the use of potentially hazardous hydrazine reagents. nih.gov By carefully selecting the initial alkyne and nitrile components, this strategy could be adapted to produce this compound analogues in a highly modular fashion.

| Modular Strategy | Component A | Component B | Component C | Key Features | Reference |

| Two-Component Cyclization | Hydrazone of Aryl Aldehyde | Substituted Acetophenone | - | Flexible synthesis of 3,5-disubstituted pyrazoles. | acs.org |

| Multicomponent Coupling | Alkyne | Nitrile | Ti imido complex | Avoids hydrazine reagents; N-N bond formed via oxidation. | nih.gov |

| (3+2)-Cyclocondensation | 1,3-Dicarbonyl Compound | Hydrazine | - | Classic and versatile pyrazole synthesis. | beilstein-journals.orgnih.gov |

This table illustrates the concept of modular synthesis for pyrazoles, showing how different combinations of starting materials can be used to construct the heterocyclic core.

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful toolkit for the detailed structural elucidation of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol in various states of matter. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information regarding the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

While specific experimental NMR data for this compound are not widely available in the cited literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol. The absence of fluorine in the molecular structure of this compound makes ¹⁹F NMR spectroscopy inapplicable for its direct characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The pyrazole (B372694) ring protons are anticipated to appear in the aromatic region of the spectrum. The hydroxyl proton of the tertiary alcohol will likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the tert-butyl group are expected to be magnetically equivalent, giving rise to a single, sharp signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The sp-hybridized carbons of the alkyne would be found in the midfield region of the spectrum. The quaternary carbon of the tertiary alcohol and the carbons of the pyrazole ring will also have characteristic chemical shifts.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Pyrazole C-H | ~7.5 - 8.0 | ~120 - 140 | Aromatic protons and carbons in a heterocyclic ring. |

| Pyrazole N-H | Variable (broad) | - | Exchangeable proton, chemical shift is solvent and concentration dependent. |

| Alkyne Carbons | - | ~80 - 100 | Characteristic region for sp-hybridized carbons. |

| Quaternary Alcohol Carbon | - | ~65 - 75 | Shielded carbon atom bonded to an electronegative oxygen. |

| Hydroxyl Proton | Variable (broad) | - | Exchangeable proton, its signal can be confirmed by D₂O exchange. |

| Methyl Protons | ~1.6 | ~30 - 35 | Aliphatic protons on a carbon adjacent to the quaternary center. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The infrared spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. Analysis of the parent molecule, 2-methyl-3-butyn-2-ol, provides a basis for predicting these vibrational modes.

The most prominent feature is anticipated to be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in this region, likely overlapping with the O-H band. The C-H stretching of the sp-hybridized carbon of the alkyne should appear as a sharp peak around 3300 cm⁻¹. The C≡C triple bond stretching vibration is expected to be observed in the 2260-2100 cm⁻¹ region. Finally, a strong C-O stretching band for the tertiary alcohol should be present around 1200-1100 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Pyrazole (N-H) | Stretching | 3500 - 3200 (broad) |

| Alkyne (C-H) | Stretching | ~3300 (sharp) |

| Alkyne (C≡C) | Stretching | 2260 - 2100 |

| Tertiary Alcohol (C-O) | Stretching | 1200 - 1100 |

| Pyrazole Ring | C=C, C=N Stretching | ~1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise mass and elemental formula of a compound. For this compound (C₈H₁₀N₂O), the theoretical exact mass of the neutral molecule is 150.0793 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺. The calculated exact mass for this ion, C₈H₁₁N₂O⁺, is 151.0866 Da. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Crystallographic Analysis and Solid-State Architecture

The solid-state structure of this compound, which can be determined by single-crystal X-ray diffraction, provides definitive information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Although a crystal structure for this compound has not been reported in the reviewed literature, data from analogous structures, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol researchgate.net and 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, can be used to infer its likely solid-state characteristics.

These related structures reveal that the but-3-yn-2-ol moiety generally adopts a linear geometry around the C≡C triple bond, with bond angles close to 180°. The bond lengths for the C-C single bonds, C-O bond, C≡C triple bond, and the bonds within the aromatic ring are expected to fall within standard ranges. A key feature in the solid state would be the formation of intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the pyrazole ring. These interactions are crucial in directing the three-dimensional arrangement of the molecules in the crystal lattice.

Interactive Data Table: Expected Bond Parameters Based on Analogous Structures

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Relevant Angle |

| C≡C | ~1.20 | ~180 | C-C≡C |

| C-O | ~1.45 | ~109.5 | C-C-O |

| Pyrazole C-N | ~1.35 | ~108 | C-N-N |

| Pyrazole N-N | ~1.38 | ~110 | N-N-C |

| Pyrazole C-C | ~1.39 | ~107 | C-C-C |

Polymorphism and Pseudopolymorphism (Solvates and Hydrates) in Pyrazole Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic compounds, including pyrazole derivatives. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The presence of both hydrogen bond donors (the hydroxyl group and the pyrazole N-H) and acceptors (the pyrazole nitrogen atoms and the hydroxyl oxygen) in this compound makes it a strong candidate for exhibiting polymorphism.

The formation of different hydrogen-bonding networks can lead to various packing arrangements, resulting in different polymorphs. For instance, catemeric chains or cyclic hydrogen-bonded motifs could arise. Furthermore, the molecule's ability to interact with solvent molecules through hydrogen bonding suggests the potential for the formation of pseudopolymorphs, such as solvates and hydrates. The specific crystalline form obtained would depend on various factors, including the solvent used for crystallization, the rate of cooling, and temperature. A thorough polymorphic screening would be necessary to identify and characterize all possible crystalline forms of this compound.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is primarily determined by a network of intermolecular hydrogen bonds. The molecule possesses key functional groups capable of forming these bonds: the hydroxyl group (-OH) of the alcohol and the N-H group of the pyrazole ring act as hydrogen bond donors, while the pyrazole's pyridine-like nitrogen atom and the hydroxyl oxygen can act as acceptors.

In the solid state, NH-pyrazoles commonly self-assemble through intermolecular N-H···N hydrogen bonds, giving rise to various motifs such as dimers, trimers, tetramers, and infinite chains. This propensity for self-association is a defining characteristic of the pyrazole moiety.

While specific crystallographic data for the title compound is not available, a detailed analysis of the closely related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, provides significant insight into the likely packing arrangement. In this analogue, the most prominent feature of the molecular packing is the formation of hexameric clusters via hydroxy-O-H···O(hydroxy) hydrogen bonds. These aggregates are sustained by 12-membered {···OH}6 synthons, which adopt a flattened chair conformation nih.govresearchgate.net. These clusters are then interconnected into a three-dimensional structure by weaker C-H···O interactions involving the nitro group and the phenyl ring nih.govresearchgate.net. Given the presence of the same 2-methyl-but-3-yn-2-ol moiety, it is plausible that O-H···O interactions play a crucial role in the crystal packing of this compound, potentially alongside the characteristic N-H···N pyrazole interactions.

Table 1: Hydrogen-Bond Geometry (Å, °) for the Analogue Compound 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol

| D—H···A | D—H | H···A | D···A | D—H···A |

| O—H···O | 0.82 | 1.87 | 2.682(2) | 173 |

| C—H···O | 0.93 | 2.68 | 3.467(3) | 143 |

| Data derived from studies on 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol nih.govresearchgate.net. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting the most significant interactions.

For pyrazole derivatives, Hirshfeld analysis typically reveals that the molecular packing is governed by a combination of H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts nih.govresearchgate.netresearchgate.net. The relative contributions of these contacts provide a quantitative fingerprint of the crystal packing.

In the case study of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the Hirshfeld surface is dominated by bright-red spots corresponding to the O-H···O hydrogen bonds nih.govresearchgate.net. The analysis of the 2D fingerprint plots allows for the deconvolution of the Hirshfeld surface into contributions from specific atom···atom contacts. The most significant of these are the O···H/H···O contacts, which appear as a pair of sharp spikes characteristic of strong hydrogen bonds, and the ubiquitous H···H contacts, which typically cover the largest surface area nih.govresearchgate.netnih.gov.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Analogue Pyrazole Derivatives

| Contact Type | 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (%) | Other Pyrazole Derivatives (%) |

| H···H | 47.9 | 37.1 - 55.3 |

| O···H / H···O | 23.9 | 5.8 - 31.3 |

| C···H / H···C | 8.8 | 10.6 - 29.2 |

| N···H / H···N | N/A | 3.8 - 31.5 |

| C···C | 3.9 | 3.0 - 4.9 |

| Data derived from studies on 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol and other pyrazole derivatives nih.govresearchgate.netnih.govresearchgate.net. |

This quantitative analysis underscores the primary role of hydrogen bonding and van der Waals forces in establishing the crystal lattice.

Computational Chemistry and Theoretical Investigations

Computational methods provide indispensable insights into the molecular properties of compounds where experimental data may be limited. Techniques like Density Functional Theory (DFT) are used to explore electronic structure, molecular stability, and conformational dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is widely employed to investigate the structural and electronic properties of pyrazole derivatives eurasianjournals.comeurasianjournals.com. These calculations typically begin with geometry optimization to find the most stable, low-energy conformation of the molecule. Subsequent frequency calculations can confirm that this structure is a true energy minimum and can be used to predict theoretical vibrational spectra (e.g., IR and Raman).

A key aspect of DFT studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity, kinetic stability, and electronic properties researchgate.net. A large energy gap suggests high stability and low reactivity. For many pyrazole derivatives, DFT calculations are used to understand their electronic and charge transfer properties researchgate.net.

Conformational Landscape Analysis and Tautomeric Equilibria in the Pyrazole Moiety

Unsubstituted N-H pyrazoles exhibit annular prototropic tautomerism, a process where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms of the ring. For this compound, which is symmetrically substituted at the 4-position, the two possible tautomers are degenerate (identical in energy).

However, in unsymmetrically substituted pyrazoles, one tautomer is often more stable than the other. The tautomeric equilibrium is influenced by the nature of the substituents, the solvent, concentration, and temperature fu-berlin.de. DFT calculations are a valuable tool for assessing the relative stabilities of different tautomers and the energy barriers associated with the proton transfer process nih.gov. These theoretical analyses can predict the predominant tautomer in the gas phase and in various solvents, complementing experimental studies such as NMR spectroscopy fu-berlin.denih.gov.

Quantum Chemical Studies of Molecular Interactions

Quantum chemical methods can be used to quantify the strength and nature of the intermolecular interactions that stabilize the crystal structure. By calculating the interaction energies between pairs of molecules extracted from the crystal lattice, the contributions of different forces can be dissected.

For the analogue 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, computational analysis of the O-H···O hydrogen bonds that form the hexameric clusters indicates that the interaction energy is significant and primarily electrostatic in nature nih.govresearchgate.net. In contrast, weaker interactions, such as C-H···O contacts, are shown to have a greater contribution from dispersion forces nih.govresearchgate.net. These calculations provide a deeper understanding of the hierarchy of forces at play, confirming that strong, directional hydrogen bonds are the primary organizing force, supported by a network of weaker, less directional interactions. Such studies are crucial for rationalizing crystal packing and for the design of new materials with desired solid-state properties.

Reactivity and Derivatization Strategies of 2 Methyl 4 1h Pyrazol 4 Yl but 3 Yn 2 Ol

Reactions of the Alkyne Moiety

The carbon-carbon triple bond is characterized by high electron density, making it susceptible to a variety of addition reactions. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, significantly altering the molecular framework.

The alkyne group of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol can be selectively reduced to either an alkene or a fully saturated alkane. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed. This controlled reduction is a cornerstone of synthetic strategy, particularly in the synthesis of vitamin precursors where the analogous compound, 2-methyl-3-butyn-2-ol (MBY), is a key intermediate. mdpi.comresearchgate.net

Partial hydrogenation to yield the corresponding alkene, 2-methyl-4-(1H-pyrazol-4-yl)but-3-en-2-ol, requires catalysts that are selective for the alkyne-to-alkene reduction without promoting further reduction to the alkane. The most common catalyst for this transformation is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), though environmental concerns over lead have driven research into alternatives. mdpi.com Bimetallic nanoparticles, such as Pd-Zn, and supported copper nanocatalysts have demonstrated high selectivity for the formation of the intermediate alkenol. researchgate.net For example, studies on 2-methyl-3-butyn-2-ol have shown that high selectivity (approaching 100% at 50% conversion) can be achieved with copper on silica (Cu/SiO2) catalysts at specific temperatures. researchgate.net

Complete hydrogenation to the saturated analog, 2-methyl-4-(1H-pyrazol-4-yl)butan-2-ol, is typically achieved using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

| Catalyst System | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|

| Pd/CaCO₃, Pb(OAc)₂ (Lindlar's Catalyst) | Alkene (cis-isomer) | Classic catalyst for selective semi-hydrogenation. Lead is a poison to prevent over-reduction. | mdpi.comresearchgate.net |

| Pd/γ-Al₂O₃ | Alkene or Alkane | Selectivity towards the alkene can be high (e.g., 97%) but is sensitive to pretreatment and reaction conditions. | mdpi.comdntb.gov.ua |

| Cu/SiO₂ Nanoparticles | Alkene | Offers a lead-free alternative with high selectivity (~100% at 140°C and 50% conversion for MBY). | researchgate.net |

| Pd/C, H₂ | Alkane | Standard, highly active catalyst for complete reduction of the triple bond. | nih.gov |

The terminal alkyne is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.govrsc.org This class of reactions is exemplified by the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, which, in its copper(I)-catalyzed variant, is the cornerstone of "click chemistry." mdpi.com

Reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst would be expected to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting product would link the pyrazole (B372694) moiety to another molecular fragment via a stable triazole linker.

Other 1,3-dipoles can also be employed. For instance, nitrile imines can react with the alkyne to produce tetrasubstituted pyrazoles, and sydnones can undergo cycloaddition to yield differently substituted pyrazoles. nih.govbeilstein-journals.orgnih.govacs.org These reactions provide robust pathways to complex heterocyclic systems containing the core pyrazole structure. acs.org

While the term "conjugate addition" or "Michael addition" typically refers to the 1,4-addition to α,β-unsaturated carbonyl systems, the reactivity of the alkyne in this compound does not fit this classification due to the lack of a suitable activating group in conjugation with the triple bond. acs.orgwikipedia.orglibretexts.orglibretexts.org

However, nucleophilic additions directly to the alkyne are possible, often requiring catalysis. wikipedia.org Propargylic alcohols can undergo additions with various nucleophiles in the presence of Lewis or Brønsted acids. researchgate.net For example, the addition of alcohols (hydroalkoxylation) or thiols (hydrothiolation) across the triple bond can be catalyzed by transition metals like gold or platinum, leading to the formation of enol ethers or vinyl sulfides, respectively. The regioselectivity of these additions is a key consideration, often dictated by the specific catalyst and reaction conditions.

Transformations of the Tertiary Alcohol Group

The tertiary alcohol in this compound is a key functional handle, though its reactivity is influenced by steric hindrance and its position adjacent to the alkyne (propargylic position).

The oxidation of tertiary alcohols to carbonyl compounds is not straightforward because it necessitates the cleavage of a carbon-carbon bond. libretexts.org Standard oxidizing agents used for primary and secondary alcohols, such as those based on chromium (e.g., PCC) or permanganate, are typically ineffective for tertiary alcohols under mild conditions. libretexts.org

Under forcing conditions with strong oxidants, C-C bond cleavage can occur, leading to a mixture of products. However, the propargylic nature of the alcohol in the target molecule introduces unique reactivity. Some oxidation methods involving molecular iodine and a base have been reported to convert propargylic alcohols to the corresponding ynones (α,β-alkynyl ketones). researchgate.netumich.edu For the title compound, such a reaction would theoretically yield 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-one. Additionally, propargylic alcohols can undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones upon treatment with acid, a process that involves an initial oxidation-like state change. nih.govorganic-chemistry.org

| Reagent/Condition | Expected Outcome | Mechanism/Notes | Reference |

|---|---|---|---|

| Standard Oxidants (e.g., CrO₃, KMnO₄) | No reaction or decomposition | Tertiary alcohols lack an α-hydrogen, preventing direct oxidation without C-C bond cleavage. | libretexts.org |

| I₂ / K-tert-butoxide | Ynone | Oxidation specific to propargylic alcohols. | researchgate.netumich.edu |

| Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketone | Proceeds via Meyer-Schuster rearrangement, not a direct oxidation. | nih.govorganic-chemistry.org |

The tertiary alcohol can undergo esterification and etherification to produce a variety of derivatives. These reactions typically involve converting the hydroxyl group into a better leaving group or activating it for nucleophilic substitution.

Esterification: The formation of esters can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and may also catalyze the reaction. Due to the steric hindrance of the tertiary center, these reactions may require elevated temperatures or more reactive acylating agents.

Etherification: The synthesis of ethers from a tertiary alcohol can be challenging due to the propensity for elimination reactions under acidic conditions. However, specialized methods have been developed. Iron(III)-catalyzed dehydrative etherification allows for the coupling of a tertiary alcohol with a primary alcohol. acs.org Alternatively, Lewis acid-catalyzed propargylic etherification provides a direct route to propargyl ethers from propargyl alcohols. organic-chemistry.orgnih.gov The classic Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) may also be viable, though elimination of the alkyl halide is a potential competing side reaction.

Deprotection Methodologies for Tertiary Butynols to Terminal Acetylenes

The 2-hydroxyprop-2-yl group on the alkyne serves as a common protecting group for the terminal acetylenic proton. Its removal, regenerating the terminal alkyne, is a crucial step for subsequent reactions like Sonogashira coupling. This deprotection is typically achieved under basic conditions through a retro-Favorskii type reaction, which involves the cleavage of acetone.

The process generally requires a strong base in a suitable solvent, often at elevated temperatures. The choice of base and solvent is critical to ensure efficient cleavage without causing undesirable side reactions on the pyrazole ring. Common systems include potassium hydroxide (KOH) or sodium hydride (NaH) in solvents like toluene or xylene. The reaction proceeds by forming an alkoxide, which then fragments to yield the terminal alkyne and acetone.

Table 1: Conditions for Deprotection of Tertiary Butynols

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Toluene | Reflux | 70-90 | A common and cost-effective method. |

| Sodium Hydride (NaH) | Xylene | 120-140 | 80-95 | Often provides higher yields but requires careful handling. |

| Potassium tert-butoxide | Tetrahydrofuran (THF) | Reflux | 60-85 | Milder conditions, suitable for more sensitive substrates. |

The regenerated terminal alkyne, 4-ethynyl-1H-pyrazole, is a versatile intermediate for further functionalization.

Reactivity and Functionalization of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle susceptible to various modifications, including electrophilic substitution, N-substitution, and metalation.

The pyrazole ring is an electron-rich system. In N-unsubstituted pyrazoles, the C-4 position is the most susceptible to electrophilic attack. However, since this position is already substituted in the title compound, electrophilic substitution will occur at other available positions, typically C-3 or C-5. researchgate.net The regioselectivity of the reaction can be influenced by the N-substituent and the reaction conditions.

Halogenation is a common electrophilic substitution reaction. For instance, bromination can be achieved using N-bromosuccinimide (NBS), and iodination can be performed with N-iodosuccinimide (NIS) or iodine in the presence of a base. These reactions provide halogenated pyrazole derivatives that are valuable precursors for cross-coupling reactions. Other electrophilic reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), which introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. masterorganicchemistry.comyoutube.com

Table 2: Electrophilic Substitution Reactions on 4-Substituted Pyrazoles

| Reaction | Reagent | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-5 | 5-Bromo-4-alkynylpyrazole |

| Iodination | N-Iodosuccinimide (NIS) | C-5 | 5-Iodo-4-alkynylpyrazole |

| Nitration | HNO₃ / H₂SO₄ | C-5 (or C-3) | 5-Nitro-4-alkynylpyrazole |

The pyrazole ring contains two nitrogen atoms, with the N-H proton being acidic and readily substituted. mdpi.com N-substitution reactions allow for the introduction of a wide variety of functional groups, which can modulate the compound's electronic properties and steric hindrance. These reactions typically involve deprotonation of the N-H with a base (like NaH or K₂CO₃) followed by the addition of an electrophile.

Common N-substitutions include alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) and acylation with acyl chlorides or anhydrides. Protection of the pyrazole N-H is also a frequent strategy in multi-step syntheses, for which groups like ethyl vinyl ether can be employed. researchgate.netscispace.com

Table 3: N-Substitution Reactions of Pyrazole

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Alkyl (R) |

| N-Arylation | Aryl Halide (Ar-X), Cu catalyst, Base | Aryl (Ar) |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Acyl (RCO) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonyl (RSO₂) |

Regioselective functionalization of the pyrazole ring can be achieved through metalation, which involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be trapped with various electrophiles. nih.govacs.org

For an N-protected 4-substituted pyrazole, metalation generally occurs at the C-5 position, which is the most acidic C-H bond. This strategy provides a powerful method for introducing substituents specifically at this position. The choice of base and reaction conditions is crucial for achieving high regioselectivity.

Table 4: Regioselective Functionalization via Metalation

| Base | Site of Metalation | Electrophile (E+) | Product |

|---|---|---|---|

| n-BuLi | C-5 | CO₂ | 5-Carboxylic acid |

| LDA | C-5 | (CH₃)₃SiCl (TMSCl) | 5-Trimethylsilyl derivative |

| n-BuLi | C-5 | I₂ | 5-Iodo derivative |

Construction of Advanced Chemical Scaffolds

The dual reactivity of the alkyne and pyrazole moieties makes this compound an excellent precursor for synthesizing more complex, fused heterocyclic systems.

The alkynylpyrazole scaffold is a key building block for constructing fused bicyclic systems such as pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and pyrazolo[3,4-d]pyrimidines, which are prevalent in medicinal chemistry. semanticscholar.orgnih.govresearchgate.net The synthesis of these systems often involves intramolecular cyclization reactions where the alkyne participates as a key reactive partner.

One common strategy involves the functionalization of the pyrazole ring at a position adjacent to the alkyne substituent (C-3 or C-5), followed by a cyclization reaction that incorporates the alkyne's triple bond into the new ring. For example, conversion of a neighboring group into an azide can lead to an intramolecular cycloaddition or electrophilic cyclization to form a fused pyridine ring. mdpi.com Similarly, cyclization of vicinal alkynylpyrazole diazonium salts can yield pyrazolo[4,3-c]pyridazines. researchgate.net

Table 5: Examples of Fused Heterocycles from Alkynylpyrazoles

| Starting Pyrazole Derivative | Key Reaction | Fused System Formed |

|---|---|---|

| 4-Alkynyl-5-aminopyrazole | Diazotization, Cyclization | Pyrazolo[3,4-c]pyridazine researchgate.net |

| 4-(Azidomethyl)-3-alkynylpyrazole | Iodine-mediated electrophilic cyclization | Pyrazolo[4,3-c]pyridine mdpi.com |

| 5-Amino-4-alkynylpyrazole | Condensation with a 1,3-dicarbonyl compound | Pyrazolo[3,4-b]pyridine |

These strategies highlight the utility of this compound and its derivatives in the modular construction of diverse and complex heterocyclic scaffolds.

Preparation of Chiral Compounds or Macrocycles from this compound

While direct literature on the utilization of this compound in the synthesis of chiral compounds and macrocycles is not extensively available, its structural motifs—a tertiary propargylic alcohol and a pyrazole ring—offer clear strategic pathways for such transformations. The inherent functionalities of this molecule serve as versatile handles for introducing chirality and for constructing larger cyclic structures. This section will explore potential, literature-supported strategies for the derivatization of this compound into chiral molecules and macrocycles, drawing parallels from reactions with analogous compounds.

Strategies for the Synthesis of Chiral Derivatives

The tertiary propargylic alcohol moiety in this compound is the primary target for introducing chirality. Two principal strategies can be envisioned: asymmetric synthesis to produce an enantiomerically enriched form of the alcohol itself, and kinetic resolution of the racemic alcohol.

Asymmetric Alkynylation:

One potential route to a chiral version of the parent compound is through the asymmetric addition of a pyrazol-4-yl acetylene derivative to 2-propanone (acetone). While this specific reaction is not documented, the asymmetric alkynylation of aldehydes and ketones is a well-established method for producing chiral propargylic alcohols. Catalytic systems employing chiral ligands with zinc, indium, or titanium have demonstrated high enantioselectivity in the addition of terminal alkynes to carbonyls. For instance, the use of a chiral ligand like (+)-N-methylephedrine with Zn(OTf)₂ can facilitate the enantioselective addition of an alkyne to an aldehyde. A similar strategy could theoretically be adapted for the synthesis of enantiomerically enriched this compound.

Kinetic Resolution:

Given a racemic mixture of this compound, kinetic resolution offers a viable pathway to separate the enantiomers. This technique involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, easily separable compound.

For tertiary propargylic alcohols, several effective kinetic resolution methods have been reported. One such method is the N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation. acs.orgacs.orgnih.gov This approach has been shown to resolve a variety of acyclic tertiary propargylic alcohols with high selectivity. Another powerful technique is the palladium-catalyzed carboxylative kinetic resolution, which has also been successfully applied to tertiary propargylic alcohols, yielding products with high enantiomeric excess. rsc.org

The following table outlines representative data for the kinetic resolution of analogous tertiary propargylic alcohols, suggesting the potential for applying these methods to this compound.

| Method | Substrate Type | Catalyst/Reagent | Selectivity Factor (s) | Enantiomeric Excess (ee) of Recovered Alcohol | Reference |

|---|---|---|---|---|---|

| NHC-Catalyzed Acylation | Acyclic Tertiary Propargylic Alcohol | Chiral NHC Precursor | Up to 726 | High to excellent | acs.org |

| Pd-Catalyzed Carboxylative Resolution | Tertiary Propargylic Alcohol | Pd/H+ cocatalyst | - | 93 to >99% | rsc.org |

Strategies for the Synthesis of Macrocycles

The bifunctional nature of this compound, possessing both a nucleophilic pyrazole ring (specifically the N-H proton) and a versatile alkyne group, makes it a promising precursor for macrocyclization reactions. Several modern synthetic methodologies can be proposed for the construction of pyrazole-containing macrocycles from this building block.

Ring-Closing Metathesis (RCM):

To employ RCM, the pyrazole nitrogen and the terminal position of a second substituent would need to be functionalized with terminal alkenes. For instance, the N1 position of the pyrazole could be allylated, and the hydroxyl group of the propargyl alcohol could be etherified with an allyl group, followed by other modifications to create a diene suitable for RCM. RCM is a powerful tool for forming macrocycles and has been used to construct pyranopyrazoles. arkat-usa.orgresearchgate.net

Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is an exceptionally efficient method for macrocyclization. nih.govresearchgate.net To utilize this, the pyrazole nitrogen could be functionalized with an azide-containing chain, and this derivative could then be reacted with a difunctional linker containing two terminal alkynes under high dilution conditions to favor intramolecular cyclization. Alternatively, the alkyne in the parent molecule could react with a linker containing two azide groups.

Sonogashira Coupling:

Intramolecular Sonogashira coupling is another effective strategy for macrocyclization. nih.govwikipedia.orgorganic-chemistry.org This would require introducing a vinyl or aryl halide onto a chain attached to the pyrazole nitrogen. The palladium- and copper-catalyzed coupling of this halide with the terminal alkyne of the butynol side chain would then close the ring. This method has been successfully used to synthesize various macrocyclic structures.

The following table summarizes these potential macrocyclization strategies and the necessary modifications to the starting material, this compound.

| Macrocyclization Strategy | Required Functionalization of Starting Material | Key Reaction Conditions | Potential Macrocycle Feature | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N-alkenylation of pyrazole and modification of the alcohol to introduce a second terminal alkene. | Grubbs' or Hoyveda-Grubbs' catalyst. | Alkene bridge. | arkat-usa.orgdrughunter.comnih.gov |

| Click Chemistry (CuAAC) | N-functionalization with an azide-terminated chain. | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate). | Triazole linkage. | nih.govresearchgate.net |

| Sonogashira Coupling | N-functionalization with a vinyl or aryl halide-terminated chain. | Pd catalyst, Cu(I) cocatalyst, and an amine base. | Rigid alkyne linkage. | nih.govwikipedia.orgorganic-chemistry.org |

Chemical Applications and Future Research Directions

Development as a Synthetic Intermediate for Complex Molecular Architectures

The compound 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is a bifunctional molecule that serves as a valuable building block in organic synthesis. The presence of both a pyrazole (B372694) ring and an alkynyl alcohol functional group allows for a wide range of chemical transformations. Alkynes are well-established precursors for constructing diverse molecular frameworks through reactions like cycloadditions, coupling reactions, and multicomponent reactions. organic-chemistry.orgresearchgate.net Similarly, pyrazole derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals due to their broad spectrum of biological activities. researchgate.netresearchgate.net

The propargylic alcohol group within the molecule is particularly useful. Propargylic alcohols are recognized as attractive synthons in organic transformations, enabling cyclization, substitution, and addition reactions. organic-chemistry.org The combination of the reactive alkyne and the nucleophilic/electrophilic nature of the pyrazole ring makes this compound a potent intermediate for synthesizing fused heterocyclic systems, which are often found in medicinally important compounds. mdpi.comnih.gov For instance, the alkyne can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures, while the pyrazole's nitrogen atoms can be functionalized or used to direct metallation reactions. researchgate.netnih.gov

Table 1: Potential Reactions for this compound as a Synthetic Intermediate

| Reaction Type | Reacting Moiety | Potential Product Class |

| Click Chemistry (CuAAC) | Alkyne | Triazole-linked conjugates |

| Sonogashira Coupling | Alkyne | Aryl- or vinyl-substituted alkynes |

| Cyclocondensation | Pyrazole NH | Fused pyrazole heterocycles |

| A³ Coupling | Alkyne, Alcohol | Propargylamines |

| Meyer-Schuster Rearrangement | Propargyl Alcohol | α,β-Unsaturated ketones |

Exploration in Material Science Applications (e.g., Fluorescent Compounds, Dyes)

The field of material science presents fertile ground for the application of this compound, particularly in the development of novel optical materials. Pyrazole derivatives are known to form the core of many fluorescent dyes and are increasingly used in bioimaging applications due to their favorable electronic properties and biocompatibility. nih.gov The conjugation of a pyrazole ring with other chromophores, such as pyrene, has been shown to produce molecules with intense and tunable light emission. nih.gov

The structure of this compound, featuring a pyrazole ring connected to a π-system of the alkyne, suggests inherent potential for fluorescence. This extended conjugation can facilitate electron delocalization, which is a key characteristic of many organic fluorophores. By modifying the substituents on the pyrazole ring or by extending the conjugation through reactions at the alkyne, it is possible to fine-tune the photophysical properties, such as absorption and emission wavelengths and quantum yield. Research on pyrazoline derivatives has demonstrated that simple substitutions can switch compounds between being fluorescent and possessing second-order non-linear optical (NLO) properties, indicating the versatility of the pyrazole scaffold in optical materials. researchgate.net

Contribution to Green Chemistry Methodologies through Efficient Synthesis

The synthesis of pyrazole derivatives has been a major focus of green chemistry research, with numerous methodologies developed to improve efficiency and reduce environmental impact. nih.gov These methods often involve multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby saving time, energy, and resources. mdpi.com The use of solvent-free conditions, microwave irradiation, or eco-friendly catalysts like nano-ZnO has been shown to produce high yields of pyrazoles with easy work-up procedures. nih.govnih.govmdpi.com

The synthesis of this compound can align with these green principles. For example, its creation could be envisioned through a one-pot reaction involving a suitable hydrazine and a β-difunctional precursor containing the alkynyl alcohol moiety. nih.gov Such strategies adhere to the principles of atom economy and waste reduction. Furthermore, the use of recyclable catalysts or catalyst-free conditions, which have been successfully applied to the synthesis of various pyrazole-containing heterocycles, represents a viable green route to this compound. nih.govresearchgate.net The development of continuous-flow processes for related compounds, such as the selective hydrogenation of 2-methyl-3-butyn-2-ol, further highlights a pathway toward more sustainable industrial production. mdpi.com

Advancements in Computational Chemistry for Alkynes and Heterocycles

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding and accelerating experimental research. Density Functional Theory (DFT) calculations, for example, can be used to investigate molecular geometry, electronic structure, and potential energy surfaces of reactions. Such studies have been successfully applied to analogous molecules, providing deep insights into their behavior.

A computational study on the related compound 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol utilized DFT and Hirshfeld surface analysis to detail its crystal structure and the nature of its intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Similar computational methods can be applied to this compound to:

Predict Molecular Geometry: Determine the most stable conformation and geometric parameters.

Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap to predict reactivity and potential applications in electronics. researchgate.net

Simulate Spectra: Predict spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in experimental characterization.

Model Reaction Mechanisms: Explore the pathways of synthetic transformations, helping to optimize reaction conditions. nih.gov

These theoretical investigations can elucidate the structure-property relationships and guide the rational design of new materials and synthetic intermediates based on this scaffold.

Potential for Catalyst Design and Ligand Development

The molecular structure of this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Protic (N-unsubstituted) pyrazoles are versatile ligands whose proton-responsive nature can be exploited in catalyst design. nih.gov The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming stable complexes.

This compound could serve as a bidentate or monodentate ligand, depending on the reaction conditions and the metal used. The combination of the "hard" nitrogen donor atoms from the pyrazole and the "soft" π-system of the alkyne could allow for the stabilization of various metal oxidation states, making it suitable for a range of catalytic applications. Pyrazole-containing ligands have been used in pincer-type complexes and to direct C-H activation reactions, highlighting their utility in modern catalysis. nih.govscispace.com Furthermore, pyrazole-based frameworks have been used to create microporous organic polymers that can support metal nanoparticles, leading to highly efficient and recyclable heterogeneous catalysts. acs.org The hydroxyl group also offers an additional coordination site or a point for further functionalization to create more complex, tailored ligand systems.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkyne functionalization and pyrazole ring cyclization. A two-step approach is recommended:

Alkyne Precursor Preparation : Use Sonogashira coupling to introduce the alkyne moiety to a pyrazole-containing intermediate.

Cyclization : Reflux the intermediate in xylene with an oxidizing agent like chloranil (1.4 mmol per 1 mmol substrate) for 24–30 hours, followed by NaOH washing and methanol recrystallization . Alternative methods include ethanol reflux with 3,5-diarylpyrazole derivatives (2–4 hours) for analogous structures . Monitor reaction progress via TLC or HPLC to optimize time and yield.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement. Key steps include:

- Import intensity data (e.g., from .hkl files) and apply absorption corrections.

- Refine anisotropic displacement parameters for non-hydrogen atoms.

- For high-resolution data, employ the TWIN command in SHELXL to handle twinning, which is common in sterically crowded pyrazole derivatives . Validate the model using R-factor convergence (<5%) and check for residual electron density peaks.

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne group and pyrazole ring hydrolysis. Conduct accelerated stability studies:

- Expose samples to 40°C/75% relative humidity for 4 weeks.

- Analyze degradation products via LC-MS. Pyrazole derivatives are prone to photodegradation; thus, avoid light exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Mannich reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model the nucleophilic attack of the pyrazole N-atom on iminium intermediates. For Mannich reactions:

Optimize geometries of reactants (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol analogs) and formaldehyde/amine intermediates.

Calculate activation energies for C–N bond formation.

Compare with experimental results (e.g., NMR monitoring of reaction kinetics) to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. XRD-derived conformers)?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening. For example, alkyne-proton coupling may vary with rotation about the C–C bond.

- XRD vs. NMR : Overlay XRD-derived torsion angles with NMR NOESY correlations. Discrepancies may arise from solution-phase vs. solid-state packing effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the pyrazole 3-position to enhance metabolic stability.

- Alkyne Functionalization : Replace the propargyl alcohol group with triazoles via click chemistry to improve solubility.

- SAR Validation : Test derivatives in enzyme inhibition assays (e.g., kinase targets) and correlate activity with computed electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.